2-[3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole
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Overview
Description
2-[3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazole ring substituted with dimethylphenyl groups, a thiazole ring, and a phenyl group, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and automated systems to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
2-[3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully hydrogenated compounds.
Scientific Research Applications
2-[3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-[3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis(3,4-dimethylphenyl)ethane
- Bis(4-methoxy-3,5-dimethylphenyl)phosphine oxide
- 2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane
Uniqueness
2-[3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole stands out due to its unique combination of functional groups and structural features, which confer specific chemical and physical properties. These properties make it particularly valuable in specialized applications, such as advanced material development and targeted drug design.
Properties
Molecular Formula |
C29H27N3S |
---|---|
Molecular Weight |
449.6 g/mol |
IUPAC Name |
2-[3,5-bis(3,4-dimethylphenyl)pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole |
InChI |
InChI=1S/C29H27N3S/c1-18-11-13-24(15-20(18)3)26-17-27(25-14-12-19(2)21(4)16-25)32(31-26)29-30-28(22(5)33-29)23-9-7-6-8-10-23/h6-17H,1-5H3 |
InChI Key |
JQKMMLQIQBSFDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NN2C3=NC(=C(S3)C)C4=CC=CC=C4)C5=CC(=C(C=C5)C)C)C |
Origin of Product |
United States |
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